molecular formula C10H17NO4 B1582409 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate CAS No. 63225-53-6

2-[[(Butylamino)carbonyl]oxy]ethyl acrylate

Cat. No.: B1582409
CAS No.: 63225-53-6
M. Wt: 215.25 g/mol
InChI Key: FLKHVLRENDBIDB-UHFFFAOYSA-N
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Description

2-[[(Butylamino)carbonyl]oxy]ethyl acrylate (CAS 63225-53-6), also known as 2-(N-butylcarbamoyloxy)ethyl acrylate, is a multifunctional acrylate ester with a carbamate-linked butylamino group. Its molecular formula is C₁₀H₁₇NO₄, and it has a molecular weight of 215.25 g/mol . Key physical properties include a density of 1.06 g/mL at 25°C, a refractive index of 1.46 (n²⁰/D), and a flash point of 110°C (closed cup) . The compound is sparingly soluble in water (2.8 g/L at 25°C) but miscible with organic solvents like acetonitrile and ethyl acetate .

Structurally, the molecule features an acrylate backbone, a carbamate bridge, and a butylamine substituent. This design enables dual reactivity: the acrylate group participates in radical polymerization, while the carbamate group contributes to hydrogen bonding, enhancing material toughness and self-healing properties .

Properties

IUPAC Name

2-(butylcarbamoyloxy)ethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H17NO4/c1-3-5-6-11-10(13)15-8-7-14-9(12)4-2/h4H,2-3,5-8H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKHVLRENDBIDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)OCCOC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1069798
Record name 2-Propenoic acid, 2-[[(butylamino)carbonyl]oxy]ethyl ester
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Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 2-Propenoic acid, 2-[[(butylamino)carbonyl]oxy]ethyl ester
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CAS No.

63225-53-6
Record name 2-[[(Butylamino)carbonyl]oxy]ethyl 2-propenoate
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Record name 2-Acryloyloxyethyl butylcarbamate
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Record name 2-Propenoic acid, 2-[[(butylamino)carbonyl]oxy]ethyl ester
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Record name 2-Propenoic acid, 2-[[(butylamino)carbonyl]oxy]ethyl ester
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Record name 2-[[(butylamino)carbonyl]oxy]ethyl acrylate
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Record name 2-ACRYLOYLOXYETHYL BUTYLCARBAMATE
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Preparation Methods

Reactants and Conditions

  • Starting materials:
    • 2-Hydroxyethyl butyl carbamate (prepared beforehand)
    • Acrylic acid (2.8 moles per 2 moles of carbamate)
  • Solvent: Toluene (approx. 37% by weight of the reaction mixture)
  • Catalysts and additives:
    • p-Toluenesulfonic acid (PTSA) at 0.1 molar equivalent relative to carbamate
    • Hypophosphorous acid (HSPO2) at 0.1% on end product
    • Methyl ether hydroquinone (MEHQ), 500 ppm as polymerization inhibitor
  • Reaction conditions:
    • Temperature: 70°C
    • Duration: 6 hours
    • Reduced pressure (~350 mmHg) to facilitate azeotropic removal of water
    • Air sparging to prevent gelation/polymerization

Reaction Procedure

  • The reactants and additives are charged into a double-wall glass reactor equipped with an agitator, thermometer, gas inlet, vacuum connection, and Dean-Stark apparatus for azeotropic water removal.
  • The mixture is heated to 70°C under reduced pressure to reflux the toluene-water azeotrope.
  • Water formed during esterification is continuously removed via the Dean-Stark trap.
  • After 6 hours, approximately 77% of theoretical water is collected, indicating near-completion of esterification.

Work-up and Purification

  • The reaction mixture is cooled to 60°C.
  • Neutralization is performed by adding 50% aqueous sodium hydroxide solution (about 18% molar equivalent relative to carbamate).
  • The mixture is washed three times with a brine solution (20% NaCl in water) to remove residual acid and salts.
  • Drying is done via azeotropic distillation with air sparging to remove water traces.
  • The toluene solvent is removed under vacuum (30 mmHg) to yield the crude product.
  • Final filtration ensures removal of any particulate impurities.
  • Throughout the process, air sparging prevents polymerization or gelation of the acrylate.

Alternative Preparation Method: Acylation with Acryloyl Chloride

Although less detailed in the literature, an alternative involves reacting 2-[(butylamino)carbonyl]oxyethanol with acryloyl chloride under basic conditions to form the acrylate ester. This method requires:

  • Use of a base such as triethylamine to neutralize hydrochloric acid formed.
  • Low temperature control (0–5°C) to minimize side reactions.
  • Purification steps including column chromatography on basic alumina to remove polymerization inhibitors and residual reagents.

Reaction Scheme Summary

Step Reactants Conditions Outcome
1 2-Hydroxyethyl butyl carbamate + Acrylic acid Toluene, PTSA catalyst, 70°C, 6 h, reduced pressure, air sparging Esterification to acrylate ester
2 Neutralization with NaOH 60°C, aqueous solution Removal of acid catalyst
3 Washing with brine, drying, vacuum distillation Ambient to 60°C, vacuum (30 mmHg) Purified 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate

Analytical and Research Findings

  • Yield: Approximately 77% of theoretical water removal correlates to high conversion.
  • Purity: Confirmed by spectroscopic methods such as NMR and FTIR, showing characteristic acrylate C=O stretch (~1720 cm⁻¹) and carbamate C=O stretch (~1680 cm⁻¹).
  • Physical properties: Density ~1.06 g/mL at 25°C; refractive index n²⁰/D ~1.46.
  • Polymerization control: Use of MEHQ and hypophosphorous acid effectively inhibits premature polymerization.
  • Stability: Air sparging and temperature control prevent gelation during synthesis and work-up.

Summary Table of Preparation Methods

Method Reactants Catalysts/Additives Conditions Advantages Disadvantages
Direct esterification 2-Hydroxyethyl butyl carbamate + acrylic acid PTSA, HSPO2, MEHQ 70°C, 6 h, reduced pressure, air sparging High yield, straightforward setup Requires azeotropic distillation, careful polymerization control
Acylation with acryloyl chloride 2-[(Butylamino)carbonyl]oxyethanol + acryloyl chloride Triethylamine (base) 0–5°C, inert atmosphere Potentially faster reaction Requires low temperature, careful handling of acid chloride

Chemical Reactions Analysis

2-[[(Butylamino)carbonyl]oxy]ethyl acrylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Polymeric Materials

BAC is primarily utilized in the development of self-healing elastomers. These materials can autonomously repair damage, making them suitable for applications in automotive, aerospace, and consumer products. The self-healing mechanism relies on the formation of reversible bonds that can break and reform under stress conditions.

3D Printing

The unique properties of BAC make it an excellent candidate for 3D-printable materials. Its ability to form cross-linked networks allows for the creation of complex structures with tailored mechanical properties, enhancing the functionality of printed objects.

Biomedical Applications

Research into BAC's use in biomedical fields has shown promise in several areas:

  • Drug Delivery Systems : BAC-based polymers can encapsulate drugs and provide controlled release profiles, which is crucial for therapeutic efficacy.
  • Tissue Engineering : The biocompatibility of BAC makes it suitable for scaffolds in tissue engineering applications, promoting cell adhesion and growth.

Case Study 1: Self-Healing Elastomers

A study demonstrated that incorporating BAC into low Tg elastomers resulted in materials capable of recovering from mechanical damage. These elastomers exhibited enhanced durability and longevity, making them ideal for applications requiring resilience.

Case Study 2: Antimicrobial Properties

Research indicated that BAC-derived polymers showed selective binding to bacteria, leading to potential uses in antimicrobial coatings for medical devices. This property helps reduce infection rates in clinical settings.

Case Study 3: Stretchable Piezoresistive Sensors

BAC was employed in the development of stretchable piezoresistive tactile sensors. The resulting ionogels exhibited excellent mechanical properties and conductivity, indicating their potential use in wearable technology.

Data Tables

Mechanism of Action

The mechanism of action of 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate in self-healing elastomers involves the formation of reversible bonds that can break and reform under certain conditions. This allows the material to heal itself after being damaged. The molecular targets and pathways involved in this process include hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Key Functional Groups
2-[[(Butylamino)carbonyl]oxy]ethyl acrylate 63225-53-6 C₁₀H₁₇NO₄ 215.25 1.06 Acrylate, carbamate, butylamine
Butyl acrylate 141-32-2 C₇H₁₂O₂ 128.17 0.89 Acrylate, butyl ester
Sodium 2-sulphonatoethyl methacrylate 1804-87-1 C₆H₉NaO₅S 216.11 1.32 Methacrylate, sulfonate
Dicyclopentenyloxyethyl acrylate 65983-31-5 C₁₅H₂₀O₃ 248.3 1.12 Acrylate, bicyclic ether
Hexanediol diacrylate (HDDA) 13048-33-4 C₁₂H₁₈O₄ 226.27 1.01 Diacrylate, aliphatic chain

Reactivity and Polymerization

  • Butyl acrylate: A simple monoacrylate with high polymerization rates due to its low steric hindrance. Lacks hydrogen-bonding capability, resulting in softer polymers compared to this compound .
  • Sodium 2-sulphonatoethyl methacrylate: Ionic sulfonate groups enhance water solubility, making it suitable for hydrogels and ion-exchange membranes. Unlike this compound, it is non-thermoresponsive .
  • Dicyclopentenyloxyethyl acrylate : Bulky bicyclic groups reduce polymerization speed but improve crosslinking density and thermal stability in coatings .

Thermal and Mechanical Properties

  • This compound: Exhibits thermoresponsive behavior in copolymers (e.g., with 2-(2-methoxyethoxy)ethyl methacrylate), showing a 15% increase in water contact angle upon cooling from 37°C to 15°C .
  • Hexanediol diacrylate (HDDA): Forms rigid, highly crosslinked networks but lacks self-healing functionality. Performs poorly in adhesion tests compared to this compound on polyolefin films .

Application-Specific Performance

Table 2: Performance in UV-Curable Coatings

Compound Adhesion to Polyolefins Flexibility Cure Speed Self-Healing Capability
This compound Excellent High Moderate Yes
Butyl acrylate Poor Low Fast No
HDDA Moderate Low Fast No
Dipropyleneglycol diacrylate Moderate Moderate Fast No

Key Findings :

  • This compound outperforms HDDA and butyl acrylate in adhesion due to carbamate-mediated substrate interactions .
  • Its self-healing capability is unique among acrylates, attributed to reversible hydrogen bonds between carbamate groups .

Biological Activity

2-[[(Butylamino)carbonyl]oxy]ethyl acrylate (BAC) is a significant compound in polymer chemistry, known for its versatile applications in biomedical and material sciences. This article explores its biological activity, focusing on its properties, applications, and relevant research findings.

Chemical Structure and Properties

BAC is an acrylate monomer characterized by its butylamino group, which enhances its reactivity and functional properties. The molecular formula is C₁₁H₁₃N₃O₃, with a molecular weight of approximately 215.5 g/mol. Its structure allows for the formation of various polymer networks, which can be tailored for specific applications.

Biological Applications

1. Antimicrobial Properties:
BAC has been studied for its potential antimicrobial properties. Research indicates that polymers derived from BAC can exhibit selective binding to bacteria, making them useful in developing antimicrobial coatings and materials . This selectivity can be leveraged in medical devices to reduce infection rates.

2. Biocompatibility:
The biocompatibility of BAC-based polymers has been a focal point of research. Studies have shown that when incorporated into polymeric matrices, BAC can enhance the cytocompatibility of the materials, making them suitable for use in tissue engineering and drug delivery systems . The low immunogenicity of BAC-functionalized polymers supports their application in sensitive biological environments.

3. Drug Delivery Systems:
BAC has been utilized in the formulation of UV-curable gels that serve as drug carriers. These gels can provide a prolonged residence time on application sites, enhancing therapeutic efficacy . The incorporation of active pharmaceutical ingredients into BAC-based matrices allows for controlled release profiles, which are essential for effective treatment regimens.

Case Studies

  • Sensing Materials:
    A study demonstrated the use of BAC in creating stretchable piezoresistive tactile sensors. The ionogels formed from BAC exhibited excellent mechanical properties and conductivity, indicating promising applications in wearable technology .
  • Thermal Properties:
    Research on BAC-based networks revealed that varying the weight percentage of BAC affects the thermal properties and mechanical strength of the resulting materials. The study highlighted the importance of hydrogen bonding in enhancing network stability during UV curing processes .
  • Self-Healing Polymers:
    Investigations into self-healing properties showed that BAC can be incorporated into low Tg elastomers to create materials that can recover from mechanical damage. This property is particularly beneficial for applications requiring durability and longevity .

Data Tables

PropertyValue
Molecular Weight (g/mol)215.5
Chemical FormulaC₁₁H₁₃N₃O₃
Antimicrobial ActivitySelective binding to bacteria
BiocompatibilityHigh
ApplicationsDrug delivery, coatings

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-[[(Butylamino)carbonyl]oxy]ethyl acrylate to ensure high monomer purity?

  • Methodological Answer : The compound is synthesized via esterification of acryloyl chloride with 2-[(butylamino)carbonyl]oxyethanol. Critical purification steps include using basic alumina (Al₂O₃) columns to remove polymerization inhibitors like hydroquinone derivatives. Post-synthesis, confirm purity via gas chromatography-mass spectrometry (GC-MS) and monitor refractive index (n²⁰/D 1.46) and density (1.06 g/mL at 25°C) for consistency .

Q. How should researchers characterize the structural and physicochemical properties of this compound?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to verify the acrylate and carbamate functional groups. Fourier-transform infrared (FTIR) spectroscopy can confirm C=O stretches (acrylate: ~1720 cm⁻¹; carbamate: ~1680 cm⁻¹). Physicochemical validation includes measuring density (1.06 g/mL), refractive index (1.46), and solubility (2.8 g/L in water at 25°C) using gravimetric analysis .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Due to its flammability (flash point: 110°C) and STOT SE 3 classification (respiratory irritant), use fume hoods, flame-resistant gloves, and eye protection. Store at 2–8°C in airtight containers. Monitor airborne concentrations with real-time sensors and establish emergency ventilation protocols .

Advanced Research Questions

Q. How does the incorporation of this compound into polymer networks enhance self-healing properties in elastomers?

  • Methodological Answer : The acrylate group enables UV-triggered radical polymerization, while the carbamate moiety facilitates hydrogen bonding for dynamic crosslinking. Optimize self-healing efficiency by adjusting crosslinker ratios (e.g., ethylene glycol dimethacrylate) and UV intensity. Characterize healing efficiency via tensile recovery tests and atomic force microscopy (AFM) to map interfacial rebonding .

Q. What strategies resolve contradictions in reported solubility and reactivity data for this monomer?

  • Methodological Answer : Discrepancies in solubility (e.g., 2.8 g/L vs. higher values) may arise from impurities or solvent polarity. Use high-performance liquid chromatography (HPLC) to quantify residual monomers and compare results across solvents (e.g., DMSO vs. THF). Reactivity variations (e.g., ester vs. carbamate hydrolysis) can be analyzed via Arrhenius plots under controlled pH and temperature .

Q. How can copolymer design balance hydrophilicity and mechanical strength in biomedical applications?

  • Methodological Answer : Copolymerize with hydrophilic monomers (e.g., 2-hydroxyethyl methacrylate) to enhance biocompatibility, while maintaining mechanical integrity via carbamate hydrogen bonding. Use radical polymerization kinetics (e.g., Mayo-Lewis equation) to model monomer reactivity ratios. Validate with dynamic mechanical analysis (DMA) and cytotoxicity assays .

Q. Why do studies report conflicting thermal stability data for polymers derived from this monomer?

  • Methodological Answer : Thermal stability discrepancies (e.g., TGA degradation onset at 180°C vs. 210°C) may stem from crosslinking density or residual initiators. Control variables include post-polymerization purification (e.g., Soxhlet extraction) and annealing conditions. Use thermogravimetric analysis (TGA) coupled with FTIR to identify decomposition byproducts .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[[(Butylamino)carbonyl]oxy]ethyl acrylate
Reactant of Route 2
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2-[[(Butylamino)carbonyl]oxy]ethyl acrylate

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